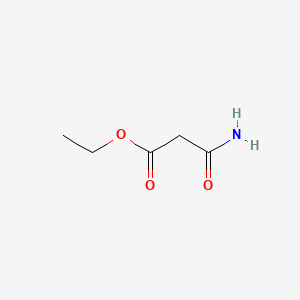

Ethyl 3-amino-3-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSPVEYCSVXYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285562 | |

| Record name | Ethyl 3-amino-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-56-0 | |

| Record name | 7597-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-amino-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-carbamoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 3-amino-3-oxopropanoate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and molecules of pharmaceutical interest. Its bifunctional nature, possessing both an ester and a primary amide group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in the development of therapeutic agents.

Chemical Structure and Properties

This compound is a relatively simple organic molecule with the chemical formula C₅H₉NO₃. Its structure features an ethyl ester group and a primary amide group attached to a central methylene carbon.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7597-56-0 |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| SMILES | CCOC(=O)CC(=O)N |

| InChI | InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7) |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 47-50 °C | |

| Boiling Point | 265.6 ± 23.0 °C (Predicted) | |

| Density | 1.136 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform and methanol (slightly) | |

| pKa (Active Methylene) | ~10-11 (Estimated for similar β-keto esters) |

**Table 3: Computational Data

"Ethyl 3-amino-3-oxopropanoate" CAS number and molecular formula

CAS Number: 7597-56-0 Molecular Formula: C₅H₉NO₃

This technical guide provides a comprehensive overview of Ethyl 3-amino-3-oxopropanoate, a valuable building block in synthetic organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a precursor to bioactive heterocyclic compounds.

Chemical and Physical Properties

This compound, also known as ethyl malonamate, is a bifunctional molecule featuring both an ester and an amide group. This structure imparts a unique reactivity profile, making it a versatile intermediate in various chemical transformations. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 131.13 g/mol | [1] |

| Appearance | White solid | [ ] |

| Melting Point | 47-50 °C | [ ] |

| Boiling Point (Predicted) | 265.6 ± 23.0 °C | [ ] |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [ ] |

| SMILES | CCOC(=O)CC(=O)N | [2] |

| InChIKey | UVSPVEYCSVXYBB-UHFFFAOYSA-N | [ ] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established chemical routes. One common approach involves the partial ammonolysis of diethyl malonate. The presence of both a nucleophilic amine and an electrophilic ester in the same molecule allows it to be a key precursor in the synthesis of a variety of heterocyclic systems.

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. Of particular note is its use in the preparation of pyrazole derivatives.

Experimental Protocols

Synthesis of 5-amino-1H-pyrazole-4-carboxylate derivatives

The reaction of β-ketoesters, such as this compound, with hydrazine is a well-established method for the synthesis of pyrazoles. The following is a general procedure for this type of transformation.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol (anhydrous)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, add hydrazine hydrate (1.0-1.2 equivalents). A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the desired pyrazole derivative.

Biological Significance and Potential Therapeutic Applications

While this compound itself has not been extensively studied for its biological activity, its derivatives, particularly the heterocyclic compounds synthesized from it, have shown promise in various therapeutic areas. These derivatives have been reported to possess anti-inflammatory and antiviral properties.

Anti-inflammatory Activity of Derivatives

Derivatives of this compound have been investigated for their potential to modulate inflammatory responses. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Antiviral Activity of Derivatives

Certain heterocyclic derivatives of this compound have demonstrated antiviral activity. The proposed mechanism for some of these compounds involves the induction of the Nrf2-mediated heme oxygenase-1 (HO-1) signaling pathway, which is a protective mechanism against oxidative stress and has been implicated in the host's response to viral infections.

Signaling Pathways

The following diagrams illustrate the general signaling pathways that have been associated with the biological activities of some derivatives of this compound.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Caption: A generalized overview of a Mitogen-Activated Protein Kinase (MAPK) cascade.

Caption: The Nrf2-mediated induction of Heme Oxygenase-1 (HO-1) in response to oxidative stress.

References

Spectroscopic Profile of Ethyl 3-Amino-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-oxopropanoate (CAS No. 7597-56-0), also known as ethyl malonamate, is a valuable bifunctional organic compound featuring both an ester and a primary amide group. Its structure makes it a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

While specific experimental spectra for this compound are not widely available in public spectroscopic databases, this guide outlines the theoretically predicted data based on its molecular structure. This information is crucial for researchers in identifying and characterizing the compound in a laboratory setting.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Coupling Constant (J) Hz |

| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | 3H | ~7.1 |

| -CH₂ -C(=O)N | ~3.4 | Singlet (s) | 2H | N/A |

| -O-CH₂ -CH₃ | ~4.2 | Quartet (q) | 2H | ~7.1 |

| -NH₂ | ~5.5 - 7.0 | Broad Singlet (br s) | 2H | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ) ppm (CDCl₃) |

| -O-CH₂-CH₃ | ~14 |

| -CH₂ -C(=O)N | ~42 |

| -O-CH₂ -CH₃ | ~62 |

| C =O (Ester) | ~168 |

| C =O (Amide) | ~170 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| N-H (Amide) | 3400 - 3200 | Symmetric and asymmetric stretching |

| C-H (sp³) | 3000 - 2850 | Stretching |

| C=O (Ester) | ~1740 | Stretching |

| C=O (Amide I) | ~1680 | Stretching |

| N-H (Amide II) | ~1640 | Bending |

| C-O (Ester) | 1300 - 1000 | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 131.06 | Molecular ion |

| [M+H]⁺ | 132.06 | Protonated molecule (common in ESI, CI) |

| [M+Na]⁺ | 154.04 | Sodium adduct (common in ESI) |

| Fragments | Various | Fragmentation would likely involve loss of the ethoxy group (-45), the amino group (-16), or cleavage of the C-C bond between the carbonyls. |

Experimental Protocols

Acquiring high-quality spectroscopic data is fundamental for unambiguous structure elucidation. Below are detailed, generalized protocols for the analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required (most modern spectrometers reference the residual solvent peak).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Set the acquisition parameters: a 30° or 45° pulse angle is typically used for routine spectra to allow for a shorter relaxation delay. A relaxation delay (d1) of 1-2 seconds and an acquisition time (at) of 2-4 seconds are standard.

-

Acquire the spectrum using a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

-

Integrate the signals and analyze the chemical shifts, splitting patterns, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Set acquisition parameters: A 30° pulse angle with an acquisition time of 1-2 seconds and a relaxation delay of 2 seconds is a common starting point.

-

A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum, applying a line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

A typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The software will automatically perform the background subtraction.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent that is compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

-

-

Data Acquisition (e.g., using ESI-MS):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve stable ionization.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

-

Acquire data over a mass range appropriate for the compound's molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion or its common adducts to confirm the molecular weight of the compound.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-amino-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on the solubility and stability of Ethyl 3-amino-3-oxopropanoate. Direct quantitative data for this specific compound is limited in publicly accessible literature. Therefore, this guide also leverages data from structurally similar compounds to provide valuable estimations. All data presented for analogs should be considered as a guide for starting experimental work, not as a substitute for empirical determination.

Introduction

This compound (also known as ethyl malonamate), with the CAS number 7597-56-0, is a chemical intermediate of interest in various fields of organic synthesis, including the preparation of pharmaceutical compounds and other specialty chemicals.[1][2] Its bifunctional nature, possessing both an ester and a primary amide group, makes its physicochemical properties, particularly solubility and stability, critical parameters for process development, formulation, and quality control. This guide aims to provide a thorough understanding of these characteristics, offering both theoretical insights and practical experimental protocols.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its behavior in various systems. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 7597-56-0 | |

| Molecular Formula | C₅H₉NO₃ | [3] |

| Molecular Weight | 131.13 g/mol | [3] |

| Appearance | White solid | [1] |

| IUPAC Name | This compound | |

| Synonyms | Ethyl malonamate, Ethyl 2-carbamoylacetate | [2] |

Solubility Profile

Qualitative Solubility Estimation for this compound:

| Solvent Type | Predicted Solubility | Rationale |

| Water | Slightly to Moderately Soluble | The amide and ester groups can form hydrogen bonds with water, but the ethyl group introduces some hydrophobicity. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | Expected to be readily soluble due to hydrogen bonding capabilities and similar polarity. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Soluble | The polarity of these solvents should be sufficient to dissolve the compound. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Solubility Data of a Structural Analog (Diethyl Malonate):

| Solvent | Solubility | Temperature (°C) |

| Water | 20.8 g/L | 20 |

| Ethanol | Miscible | - |

| Ether | Miscible | - |

| Chloroform | Soluble | - |

| Benzene | Soluble | - |

This data for diethyl malonate, a related compound without the amide group, suggests that the ester portion contributes to some water solubility and good solubility in organic solvents.

Stability Profile

The stability of this compound is influenced by its susceptibility to hydrolysis of both the ester and amide functional groups, as well as potential thermal and photolytic degradation.

Potential Degradation Pathways:

| Condition | Potential Degradation Pathway | Products |

| Acidic Hydrolysis | The ester and amide bonds are susceptible to hydrolysis under acidic conditions, with the ester typically being more labile.[4] | Malonamic acid and ethanol, further hydrolysis to malonic acid and ammonia. |

| Alkaline Hydrolysis | Both functional groups can be hydrolyzed by a base. The reaction is generally faster than acid-catalyzed hydrolysis and is irreversible.[4] | Salt of malonamic acid and ethanol, further hydrolysis to the salt of malonic acid and ammonia. |

| Thermal Stress | High temperatures can lead to decomposition. The presence of both amide and ester groups may lead to complex degradation pathways. | Decomposition products will depend on the temperature and atmosphere. |

| Photolytic Stress | Exposure to UV or visible light may induce degradation, particularly if chromophores are present or formed during degradation. | Photodegradation products. |

| Oxidative Stress | The presence of oxidizing agents could potentially lead to degradation, although the molecule does not contain highly susceptible functional groups. | Oxidation products. |

Experimental Protocols

For definitive data, experimental determination of solubility and stability is essential. The following sections provide detailed methodologies for these studies.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The required time may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed for a period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility by taking into account the dilution factor.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[8][9][10]

Objective: To assess the stability of this compound under various stress conditions as recommended by ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the sample solution with NaOH at room temperature and elevated temperature.

-

Oxidation: Treat the sample solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours, or longer if the compound is stable).

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Identify and quantify the major degradation products.

-

Determine the mass balance to ensure that all degradation products are accounted for.

-

References

- 1. nbinno.com [nbinno.com]

- 2. Malonamate () for sale [vulcanchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Historical Synthesis of Ethyl 3-Amino-3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate or malonamic acid ethyl ester, is a valuable reagent and building block in organic synthesis. Its structure, featuring both an ester and a primary amide functional group, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds. This technical guide provides an in-depth exploration of the historical methods for the synthesis of this compound, focusing on the foundational procedures developed in the late 19th and early 20th centuries. Detailed experimental protocols, comparative data, and workflow diagrams are presented to offer a comprehensive understanding of the early preparative routes to this important chemical intermediate.

Historical Synthesis Methods

The primary historical method for the synthesis of this compound involves the partial ammonolysis of diethyl malonate. This reaction relies on the nucleophilic attack of ammonia on one of the ester groups of diethyl malonate, leading to the formation of the corresponding amide while leaving the second ester group intact. Early investigations into this reaction established the fundamental conditions required to favor the formation of the monoamide over the diamide, malonamide.

Method 1: Reaction of Diethyl Malonate with Alcoholic Ammonia at Room Temperature (C. A. Bischoff, 1899)

One of the earliest detailed preparations of this compound was reported by C. A. Bischoff in Berichte der deutschen chemischen Gesellschaft in 1899. This method involves the simple reaction of diethyl malonate with a saturated solution of ammonia in absolute alcohol at ambient temperature.

Experimental Protocol:

A solution of diethyl malonate is mixed with a saturated solution of ammonia in absolute alcohol. The reaction mixture is allowed to stand at room temperature for several days. During this time, the partial ammonolysis of the diethyl ester occurs, leading to the formation of this compound. The product crystallizes from the reaction mixture and can be isolated by filtration.

Quantitative Data:

| Parameter | Value |

| Reactants | Diethyl malonate, Saturated alcoholic ammonia |

| Solvent | Absolute ethanol |

| Temperature | Room temperature |

| Reaction Time | Several days |

| Yield | Not explicitly quantified in the original publication, but described as a crystalline product. |

Logical Workflow:

Caption: Workflow for the synthesis of this compound via the Bischoff method (1899).

Method 2: Controlled Ammonolysis of Diethyl Malonate (Early 20th Century Refinements)

Subsequent work in the early 20th century focused on optimizing the reaction conditions to improve the yield and purity of this compound and to minimize the formation of the malonamide byproduct. These refinements often involved careful control of the reaction temperature and the concentration of ammonia.

Experimental Protocol:

Diethyl malonate is dissolved in a suitable solvent, typically absolute ethanol. The solution is then saturated with dry ammonia gas at a controlled, low temperature (e.g., 0-5 °C). The reaction vessel is sealed and allowed to stand at a low to ambient temperature for a specific period. The progress of the reaction can be monitored by the precipitation of the product. Upon completion, the crystalline product is collected by filtration, washed with a cold solvent (such as ether) to remove unreacted diethyl malonate and any dissolved impurities, and then dried.

Quantitative Data:

| Parameter | Value |

| Reactants | Diethyl malonate, Gaseous ammonia |

| Solvent | Absolute ethanol |

| Temperature | 0-25 °C (controlled) |

| Reaction Time | 24-72 hours |

| Yield | Moderately improved yields compared to the original Bischoff method. |

Reaction Pathway:

Caption: Ammonolysis pathway for the synthesis of this compound from diethyl malonate.

Conclusion

The historical synthesis of this compound is primarily rooted in the direct and controlled ammonolysis of diethyl malonate. The early methods developed by chemists like C. A. Bischoff laid the groundwork for the preparation of this versatile building block. While modern synthetic methods may offer higher yields and greater efficiency, these foundational procedures are a testament to the ingenuity of early organic chemists and provide valuable insights into the fundamental reactivity of dicarboxylic acid esters. For researchers in drug development and organic synthesis, an understanding of these historical methods can inform the development of novel synthetic routes and the appreciation of the chemical lineage of important reagents.

The Dawn of Malonamates: Uncovering the First Synthesis of Ethyl 3-amino-3-oxopropanoate

A foundational molecule in organic synthesis, Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, has been a cornerstone in the development of a wide array of chemical entities. This technical guide delves into the historical discovery and the first documented synthesis of this pivotal compound, offering a detailed look at the early experimental procedures and the chemical principles that paved the way for its multifaceted applications in research and drug development.

Discovery and Early Synthesis: A Look into the 19th Century Chemical Landscape

The first synthesis of this compound is attributed to the German chemist Adolf Pinner in the late 19th century. His work, nestled within broader investigations into the reactivity of nitriles, laid the groundwork for the preparation of a variety of amides and esters. The initial method, a departure from the now more common reaction of diethyl malonate with ammonia, utilized cyanoacetic acid as a key precursor.

The seminal work, published in the Berichte der deutschen chemischen Gesellschaft, detailed a multi-step process that began with the formation of an imino ether hydrochloride, a key intermediate in what would later be known as the Pinner reaction. This pioneering effort provided the first tangible route to ethyl malonamate, opening the door for its use in further chemical exploration.

The First Synthesis: A Detailed Experimental Protocol

Based on the historical accounts of Pinner's work, the first synthesis of this compound can be outlined as follows. It is important to note that the experimental standards and reporting of the late 19th century differ significantly from modern practices.

Starting Material: Cyanoacetic acid Key Reagents: Ethanol, Hydrogen Chloride (gas)

The synthesis proceeded through the formation of an intermediate imino ether hydrochloride, which was then hydrolyzed to yield the final product.

Experimental Workflow

Step 1: Formation of the Imino Ether Hydrochloride

A solution of cyanoacetic acid in absolute ethanol was treated with a stream of dry hydrogen chloride gas. This reaction, characteristic of the Pinner reaction, led to the formation of the corresponding imino ether hydrochloride as a crystalline precipitate. The exclusion of water was critical at this stage to prevent premature hydrolysis.

Step 2: Hydrolysis to this compound

The isolated imino ether hydrochloride intermediate was then subjected to careful hydrolysis with water. This step converted the imino ether functionality into the corresponding amide, yielding this compound. The product was then isolated and purified according to the practices of the era, which likely involved crystallization.

Quantitative Data from the First Synthesis

Historical records of quantitative data are often less precise than modern standards. However, analysis of Pinner's original work and subsequent interpretations provide the following estimated data for the first synthesis.

| Parameter | Value |

| Starting Material | Cyanoacetic Acid |

| Solvent | Absolute Ethanol |

| Reagent | Anhydrous Hydrogen Chloride |

| Intermediate | Imino Ether Hydrochloride |

| Final Product | This compound |

| Reported Yield | Not explicitly stated, but described as obtainable in good quantity. |

| Melting Point | Approximately 57-59 °C (based on later characterizations) |

Modern Synthetic Approaches: An Evolution of a Classic

While Pinner's method was groundbreaking, contemporary syntheses of this compound and its derivatives more commonly employ the direct amidation of diethyl malonate. This approach offers a more streamlined and often higher-yielding route to the desired product.

Modern Synthesis Workflow

This modern approach typically involves reacting diethyl malonate with a source of ammonia, such as an alcoholic solution of ammonia, often at elevated temperatures and pressures. The reaction proceeds via nucleophilic acyl substitution at one of the ester carbonyl groups.

Conclusion

The discovery and first synthesis of this compound by Adolf Pinner marked a significant milestone in organic chemistry. His innovative use of the Pinner reaction to construct this fundamental building block from a nitrile precursor demonstrated a novel synthetic strategy. While modern methods have evolved to offer more direct routes, the historical context of its discovery underscores the ingenuity and foundational importance of early synthetic explorations. This guide provides researchers and drug development professionals with a comprehensive understanding of the origins of this versatile molecule, from its initial conception to its enduring relevance in contemporary chemical synthesis.

A Technical Guide to the Thermochemical Properties of Ethyl 3-amino-3-oxopropanoate and Related Amides

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of organic compounds, with a specific focus on amides like Ethyl 3-amino-3-oxopropanoate. Due to the limited availability of specific experimental data for this compound, this document emphasizes the experimental protocols for determining key thermochemical parameters such as the standard enthalpy of formation and heat capacity. Methodologies including combustion calorimetry and Differential Scanning Calorimetry (DSC) are detailed. Furthermore, this guide presents available thermochemical data for structurally related amides to serve as a reference and comparative benchmark.

Introduction to this compound

This compound is an organic compound with the chemical formula C₅H₉NO₃. It belongs to the class of amides and is of interest in various fields of chemical synthesis. Understanding its thermochemical properties is crucial for process development, safety analysis, and computational modeling. This guide outlines the established experimental procedures for determining these vital parameters.

Determination of Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds like amides, it is most commonly determined experimentally using combustion calorimetry.

Experimental Protocol: Combustion Calorimetry

Combustion calorimetry involves the complete combustion of a substance in a constant-volume container, known as a bomb calorimeter, and measuring the heat evolved.[1]

Apparatus:

-

Parr bomb calorimeter[1]

-

High-precision thermometer

-

Oxygen source

-

Benzoic acid (as a standard for calibration)

-

Sample press for pelletizing the sample

Procedure:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance with a known heat of combustion, typically benzoic acid.[1]

-

Sample Preparation: A precisely weighed pellet of the sample (e.g., this compound) is placed in the sample cup inside the bomb.

-

Assembly: The bomb is sealed and pressurized with excess pure oxygen (typically to 30 atm) to ensure complete combustion.[1]

-

Immersion: The sealed bomb is placed in a known quantity of water in the calorimeter. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the post-combustion temperature curve back to the time of ignition.

-

Calculation: The heat released by the combustion (q_comb) is calculated using the formula: qcomb = Ccal × ΔT

-

From the heat of combustion, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Determination of Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of solids and liquids as a function of temperature.[2][3][4]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2]

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum)

-

Reference material (e.g., sapphire)

Procedure:

-

Baseline Measurement: An empty sample pan and an empty reference pan are heated at a constant rate to obtain the baseline heat flow.

-

Reference Measurement: A standard material with a known heat capacity, typically sapphire, is placed in the sample pan and heated under the same conditions as the baseline run.

-

Sample Measurement: A known mass of the sample (this compound) is placed in the sample pan and subjected to the same heating program.

-

Calculation: The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation: Cp,sample = (DSCsample - DSCbaseline) / (DSCsapphire - DSCbaseline) × (msapphire / msample) × Cp,sapphire where:

-

DSC values are the heat flow signals.

-

m values are the masses.

-

Cp,sapphire is the known heat capacity of sapphire.

-

Thermochemical Data for Related Amides

| Compound Name | Formula | Molecular Weight ( g/mol ) | Property | Value | Temperature (K) |

| N-Ethylacetamide | C₄H₉NO | 87.12 | Cp,liquid | 180.28 J/mol·K | 298.15 |

| Malonamide | C₃H₆N₂O₂ | 102.09 | ΔfH°solid | - | - |

Note: Data for N-Ethylacetamide is from the NIST Chemistry WebBook.[5][6][7] A specific value for the standard enthalpy of formation for Malonamide was not found, though its thermochemical properties have been studied.[8][9][10][11]

Synthesis of Amides

The synthesis of amides can be achieved through various routes. A common laboratory method is the reaction of an amine with an acyl chloride or an acid anhydride.[12][13][14]

Conclusion

This technical guide has outlined the primary experimental methodologies for determining the thermochemical properties of this compound and related amides. While specific data for the title compound is sparse, the detailed protocols for combustion calorimetry and differential scanning calorimetry provide a clear roadmap for researchers to obtain these crucial parameters. The provided data for analogous compounds serves as a valuable reference point for estimation and validation of experimental results. The application of these techniques will enable a more thorough understanding of the energetic landscape of this and other important organic molecules in research and development.

References

- 1. biopchem.education [biopchem.education]

- 2. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 4. mt.com [mt.com]

- 5. Acetamide, N-ethyl- [webbook.nist.gov]

- 6. Acetamide, N-ethyl- [webbook.nist.gov]

- 7. Acetamide, N-ethyl- [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. Malonamide | 108-13-4 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Malonamide | C3H6N2O2 | CID 7911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 13. webassign.net [webassign.net]

- 14. chemguide.co.uk [chemguide.co.uk]

Ethyl 3-amino-3-oxopropanoate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a highly versatile and valuable precursor in organic chemistry. Its unique bifunctional nature, possessing both an active methylene group and a primary amide, makes it an ideal starting material for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of its applications, detailed experimental protocols for key reactions, and quantitative data to support synthetic planning and optimization.

Core Properties and Reactivity

This compound (CAS No: 7597-56-0) is a stable, typically white solid, readily handled in a laboratory setting.[1] Its molecular structure facilitates a variety of synthetic transformations, establishing it as a crucial building block for chemists and life scientists.[1]

| Property | Value |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol [2] |

| Appearance | White solid[1] |

| CAS Number | 7597-56-0[1] |

The reactivity of this compound is primarily dictated by the presence of the active methylene group flanked by two electron-withdrawing groups (an ester and an amide). This structural feature imparts significant acidity to the α-protons, enabling facile deprotonation and subsequent participation in a range of carbon-carbon bond-forming reactions.

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry. Below are detailed protocols for some of the most important transformations.

Synthesis of 4-Hydroxycoumarin Derivatives

4-Hydroxycoumarin and its derivatives are a prominent class of compounds known for their anticoagulant, anti-inflammatory, and antiviral properties.[3][4] this compound can be utilized in a Pechmann-type condensation with phenols to construct the coumarin backbone.

Experimental Protocol: Synthesis of 4-Hydroxycoumarin from Phenol and Malonic Acid (a related protocol)

This protocol describes the synthesis of 4-hydroxycoumarin using phenol and malonic acid, a closely related reaction demonstrating the cyclization principle.

-

Reagents: Phenol, malonic acid, phosphorus oxychloride, anhydrous zinc chloride.

-

Procedure: A mixture of phenol and malonic acid is heated in phosphorus oxychloride containing a twofold excess of anhydrous zinc chloride.[3] The reaction mixture is then worked up to isolate the 4-hydroxycoumarin product.

-

Purification: The crude product is typically purified by recrystallization.

Quantitative Data: Spectroscopic Analysis of 4-Hydroxycoumarin

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 5.61 (s, 1H, H-3), 7.36-7.39 (m, 2H, H-7, H-8), 7.66-7.84 (m, 2H, H-5, H-6)[3] |

| ¹³C NMR (DMSO-d₆) | Signals for C-2, C-4, and C-9 resonate downfield.[3] |

| LRMS | M⁺ of m/z 162[3] |

| IR (Nujol) | 3380 cm⁻¹ (OH), 1650 cm⁻¹ (C=O), 1530 cm⁻¹ (C=C, aromatic)[3] |

| UV | λmax at 308 nm[3] |

Hantzsch Pyridine Synthesis

General Experimental Workflow for Hantzsch Pyridine Synthesis

General Procedure for Hantzsch-type Reactions

-

Reagents: An aldehyde (1 equivalent), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 2 equivalents), and a nitrogen donor (e.g., ammonium acetate).[5]

-

Procedure: The components are typically refluxed in a suitable solvent such as ethanol.[6]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is another important multi-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of heterocycles with a wide range of pharmacological activities.

General Experimental Protocol for the Biginelli Reaction

-

Reagents: An aldehyde, a β-ketoester (or a similar active methylene compound like this compound), and urea or thiourea.

-

Catalyst: Typically an acid catalyst is employed.

-

Procedure: The three components are reacted in a one-pot synthesis, often under reflux in a solvent like ethanol.[8]

-

Work-up: The reaction mixture is cooled, and the product is isolated by filtration, often after pouring into cold water.

Logical Flow of a Multicomponent Reaction (MCR) like the Biginelli Reaction

Application in Drug Discovery: Anti-HIV Agents

Derivatives of coumarins, which can be synthesized from this compound, have shown significant promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[9]

Mechanism of Action of Anti-HIV Coumarins

Coumarin derivatives can inhibit HIV replication through multiple mechanisms.[10] They have been identified as inhibitors of key viral enzymes, including reverse transcriptase and protease.[10][11]

-

Reverse Transcriptase (RT) Inhibition: Some coumarins act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] They bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA.

-

Protease Inhibition: Other coumarin derivatives have been developed as non-peptidic HIV protease inhibitors.[4] They block the active site of the protease enzyme, which is crucial for cleaving viral polyproteins into functional proteins, thereby halting the maturation of new, infectious virions.

Conceptual Signaling Pathway of HIV Inhibition by Coumarin Derivatives

Conclusion

This compound is a foundational building block in organic synthesis, offering efficient pathways to a diverse range of heterocyclic compounds. Its utility is particularly pronounced in the construction of pharmacologically relevant scaffolds such as coumarins, pyridines, and pyrimidinones. The straightforward access to these structures, coupled with their proven biological activities, underscores the importance of this precursor in modern drug discovery and development. The experimental guidelines and data presented herein provide a solid foundation for researchers to explore the full synthetic potential of this compound in their scientific endeavors.

References

- 1. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 4. Therapeutic potential of coumarins as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarin: An emerging antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and evaluation of coumarin derivatives as potential dual-action HIV-1 protease and reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Ethyl 3-amino-3-oxopropanoate

Abstract: This technical guide provides a comprehensive overview of the mechanism of formation for Ethyl 3-amino-3-oxopropanoate, a valuable intermediate in organic synthesis. The document elucidates the primary synthetic route via the ammonolysis of diethyl malonate, detailing the reaction mechanism, relevant quantitative data, and a comprehensive experimental protocol. The guide is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known as ethyl malonamate, is a bifunctional organic compound containing both an ester and an amide functional group. This structural feature makes it a versatile building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Understanding the mechanism of its formation is crucial for optimizing reaction conditions and maximizing yields. The most common and direct method for the synthesis of this compound is the partial ammonolysis of diethyl malonate.

Mechanism of Formation: Ammonolysis of Diethyl Malonate

The formation of this compound from diethyl malonate proceeds via a nucleophilic acyl substitution reaction. In this reaction, ammonia acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the diethyl malonate. The reaction can be catalyzed by ammonium salts.[1] The overall reaction is as follows:

CH₂(COOCH₂CH₃)₂ + NH₃ → H₂NCOCH₂COOCH₂CH₃ + CH₃CH₂OH

The reaction mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks one of the carbonyl carbons of diethyl malonate. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to one of the ethoxy groups. This is often facilitated by another molecule of ammonia or the solvent.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the expulsion of ethanol as the leaving group.

-

Final Product: The final product is this compound.

The reaction is typically controlled to favor mono-amidation over the formation of the diamide (malonamide). This can be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions. The reaction to form malonamide proceeds in two steps, with this compound (ethylmalonamate) as the intermediate.[1]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the formation of this compound.

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

The yield of this compound is significantly influenced by the reaction conditions, particularly the presence of a catalyst and the temperature. The ammonolysis of diethyl malonate can be slow, but the rate is accelerated by the presence of ammonium salts which act as acids in liquid ammonia.[1]

| Catalyst Concentration (g NH₄Cl) | Yield of Malonamide after 5 hours (g) | Yield of Malonamide after 10 hours (g) | Yield of Malonamide after 20 hours (g) |

| 0.0 | 0.09 | 0.20 | 0.30 |

| 0.2 | 0.53 | 1.00 | 2.42 |

| 0.4 | 1.02 | 1.72 | 2.83 |

| 0.6 | 1.45 | 2.38 | 2.99 |

| 0.8 | 1.96 | 2.68 | 3.00 |

| Table 1: Effect of varying amounts of NH₄Cl on the rate of ammonolysis of diethylmalonate at 0°C. The theoretical yield of malonamide is 3.33 g from 5.23 g of ester.[1] Note that this data is for the formation of the diamide, but illustrates the catalytic effect on the overall ammonolysis process which proceeds through the target molecule. |

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound based on the ammonolysis of diethyl malonate.

Materials and Equipment

-

Diethyl malonate

-

Liquid ammonia

-

Ammonium chloride (catalyst)

-

Dry ether

-

Reaction vessel suitable for low-temperature reactions (e.g., a heavy-walled sealed tube or a three-necked flask with a dry ice/acetone condenser)

-

Stirring apparatus

-

Filtration apparatus

Procedure

-

Reaction Setup: A suitable reaction vessel is charged with diethyl malonate and a catalytic amount of ammonium chloride.

-

Ammonolysis: The vessel is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and a measured amount of liquid ammonia is condensed into the vessel.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C or room temperature) for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the excess ammonia is allowed to evaporate. The remaining residue is treated with dry ether to precipitate the unreacted starting material and any diamide byproduct. This compound is soluble in ether.[1]

-

Isolation and Purification: The ether solution is filtered to remove any solid impurities. The ether is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: A generalized workflow for the laboratory synthesis of this compound.

Conclusion

The formation of this compound is a fundamental reaction in organic chemistry, primarily achieved through the controlled ammonolysis of diethyl malonate. The mechanism involves a nucleophilic acyl substitution pathway. The reaction rate can be effectively enhanced by the use of an ammonium salt catalyst. The provided experimental protocol and workflow offer a foundational method for its synthesis in a laboratory setting. This guide serves as a detailed technical resource for chemists and researchers engaged in synthetic organic chemistry and drug discovery.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Coumarin-3-Carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The coumarin-3-carboxamide scaffold, in particular, has attracted considerable attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these derivatives, focusing on methods analogous to the use of active methylene compounds like Ethyl 3-amino-3-oxopropanoate (ethyl malonamate).

The primary synthetic route to coumarin-3-carboxamides is the Knoevenagel condensation. This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, followed by intramolecular cyclization. While direct protocols using this compound are not extensively reported, its chemical nature as an active methylene compound suggests its utility in a one-pot synthesis of 3-carbamoylcoumarins. This note also details the more established two-step synthesis, which proceeds via a coumarin-3-carboxylic acid intermediate, providing a versatile route to a wide array of N-substituted carboxamides.

Section 1: Synthetic Methodologies

Method 1: One-Pot Synthesis of 3-Carbamoylcoumarin (Unsubstituted Amide)

This protocol describes a plausible one-pot synthesis of 2-oxo

Application Notes and Protocols for Ethyl 3-amino-3-oxopropanoate in Knoevenagel Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. The reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[1][2] While a variety of active methylene compounds are routinely employed, this document focuses on the application of Ethyl 3-amino-3-oxopropanoate (also known as ethyl 2-carbamoylacetate or malonamic acid ethyl ester) in this reaction. The presence of the amide functionality introduces a unique electronic and steric profile, offering potential for the synthesis of novel substituted acrylamides and subsequent heterocyclic scaffolds of interest in medicinal chemistry and drug development.

The products derived from the Knoevenagel condensation of this compound, namely ethyl 3-amino-2-aryl-3-oxopropenoates, are valuable intermediates for the synthesis of various nitrogen-containing heterocycles, such as pyridinones and pyrimidinones. These structural motifs are prevalent in a wide range of biologically active molecules.

Reaction Mechanism

The Knoevenagel condensation with this compound proceeds through a well-established three-step mechanism, typically catalyzed by a weak base such as piperidine:

-

Enolate Formation: The basic catalyst abstracts an acidic α-proton from the this compound, forming a resonance-stabilized enolate ion. The acidity of this proton is enhanced by the adjacent ester and amide groups.

-

Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide intermediate is protonated to form a β-hydroxy compound. Subsequent base-induced dehydration (elimination of a water molecule) results in the formation of the final α,β-unsaturated product.[3]

Applications in Synthesis

The primary application of using this compound in Knoevenagel condensations is the synthesis of highly functionalized building blocks for more complex molecules. The resulting α,β-unsaturated amides are versatile intermediates for:

-

Synthesis of Pyridinones: Cyclocondensation reactions with other active methylene compounds or dicarbonyls can lead to the formation of substituted pyridin-2-ones.

-

Synthesis of Pyrimidinones: Reaction with amidines or other dinucleophiles can be employed to construct pyrimidinone rings.

-

Michael Additions: The electron-deficient double bond in the product is susceptible to Michael addition, allowing for further functionalization.

Quantitative Data Summary

The following table summarizes representative, hypothetical quantitative data for the Knoevenagel condensation of this compound with various aromatic aldehydes. These values are based on typical results observed for similar active methylene compounds and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Aldehyde (Ar-CHO) | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl 3-amino-3-oxo-2-phenylpropenoate | Piperidine | Ethanol | Reflux | 4 | 85 |

| 4-Nitrobenzaldehyde | Ethyl 3-amino-2-(4-nitrophenyl)-3-oxopropenoate | Piperidine | Ethanol | Reflux | 2 | 92 |

| 4-Methoxybenzaldehyde | Ethyl 3-amino-2-(4-methoxyphenyl)-3-oxopropenoate | Piperidine | Ethanol | Reflux | 6 | 78 |

| 2-Chlorobenzaldehyde | Ethyl 3-amino-2-(2-chlorophenyl)-3-oxopropenoate | Piperidine | Ethanol | Reflux | 5 | 80 |

| Furan-2-carbaldehyde | Ethyl 3-amino-3-oxo-2-(furan-2-yl)propenoate | Piperidine | Ethanol | Reflux | 4 | 88 |

Experimental Protocols

General Protocol for the Piperidine-Catalyzed Knoevenagel Condensation of this compound with Aromatic Aldehydes

This protocol provides a general procedure for the synthesis of ethyl 3-amino-3-oxo-2-arylpropenoates.

Materials:

-

This compound

-

Aromatic aldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Dissolve the starting material in a minimal amount of absolute ethanol.

-

Add the aromatic aldehyde (1.0 eq.) to the solution.

-

Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Piperidine is a toxic and flammable liquid and should be handled with care.

Visualizations

Caption: Knoevenagel condensation mechanism.

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using Ethyl 3-amino-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of bioactive heterocyclic compounds, specifically 4H-pyrans and pyridones, utilizing Ethyl 3-amino-3-oxopropanoate as a key precursor. The methodologies described are based on established one-pot, multi-component reaction strategies, offering an efficient and versatile approach to generating libraries of potentially bioactive molecules for drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyran and pyridine scaffolds are of significant interest due to their prevalence in compounds exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities. This compound is a versatile C3 synthon, possessing an active methylene group flanked by an ester and an amide, making it an ideal candidate for participation in condensation and cyclization reactions to form various heterocyclic systems. The protocols outlined herein describe the synthesis of substituted 2-amino-4H-pyrans and functionalized pyridones.

Synthesis of Bioactive 2-Amino-4H-Pyrans

The synthesis of 2-amino-4H-pyran derivatives can be achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and this compound in the presence of a basic catalyst. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Experimental Protocol: Three-Component Synthesis of 2-Amino-4H-pyrans

-

Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), and this compound (1.0 mmol, 0.131 g) in ethanol (15 mL).

-

Catalyst Addition: To the stirred mixture, add a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).

-

Reaction: Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 8 hours depending on the reactivity of the aldehyde.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure 2-amino-4H-pyran derivative.

Data Presentation: Synthesis of 2-Amino-4H-Pyran Derivatives

| Entry | Aldehyde | Product Structure (Proposed) | Yield (%) | Reference for General Method |

| 1 | Benzaldehyde | 2-amino-4-phenyl-4H-pyran-3,5-dicarboxamide | 85-95 | [1] |

| 2 | 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-4H-pyran-3,5-dicarboxamide | 88-98 | [1] |

| 3 | 4-Methoxybenzaldehyde | 2-amino-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarboxamide | 90-97 | [1] |

| 4 | 4-Nitrobenzaldehyde | 2-amino-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxamide | 80-92 | [1] |

Note: Yields are estimated based on similar reactions with other active methylene compounds.

Potential Biological Activity of Synthesized 4H-Pyrans

A variety of 4H-pyran derivatives have been reported to exhibit significant biological activities. The newly synthesized compounds could be screened for similar properties.

| Biological Activity | Reported IC50/MIC Values for Analogous Compounds | Reference |

| Antimicrobial | MIC values ranging from 3.9 to 62.5 µg/mL against various bacterial and fungal strains. | |

| Anticancer | IC50 values in the micromolar range against various cancer cell lines such as MCF-7, HCT-116, and HepG-2.[2] | [2] |

Experimental Workflow for 2-Amino-4H-Pyran Synthesis

Caption: Workflow for the synthesis of 2-amino-4H-pyrans.

Synthesis of Bioactive Polysubstituted Pyridones

Highly functionalized pyridone derivatives can be synthesized via a one-pot, three-component reaction of an aromatic aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and this compound in the presence of a basic catalyst. This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by tautomerization and aromatization.

Experimental Protocol: Three-Component Synthesis of Pyridones

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), the active methylene nitrile (e.g., malononitrile, 1.0 mmol, 0.066 g), and this compound (1.0 mmol, 0.131 g) in a suitable solvent such as ethanol or a water/ethanol mixture (20 mL).[3][4]

-

Catalyst Addition: Add a catalytic amount of piperidine (0.2 mmol).

-

Reaction: Heat the reaction mixture to reflux (80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC.[3]

-

Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

-

Purification: Wash the solid product with cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF/water) to yield the pure pyridone derivative.

Data Presentation: Synthesis of Functionalized Pyridone Derivatives

| Entry | Aldehyde | Active Methylene Nitrile | Product Structure (Proposed) | Yield (%) | Reference for General Method |

| 1 | Benzaldehyde | Malononitrile | 2-amino-6-oxo-4-phenyl-1,6-dihydropyridine-3,5-dicarbonitrile | 80-90 | [3][4] |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3,5-dicarbonitrile | 85-95 | [3][4] |

| 3 | Benzaldehyde | Ethyl Cyanoacetate | Ethyl 2-amino-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate-5-carbonitrile | 75-85 | [3][4] |

| 4 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Ethyl 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate-5-carbonitrile | 82-92 | [3][4] |

Note: Yields are estimated based on similar reactions with other active methylene compounds.

Potential Biological Activity of Synthesized Pyridones

Pyridone-containing molecules are known to possess a wide spectrum of biological activities. The synthesized compounds could be evaluated for the following potential therapeutic applications.

| Biological Activity | Reported IC50/MIC Values for Analogous Compounds | Reference |

| Antimicrobial | MIC values reported against various strains of bacteria and fungi. | |

| Anticancer | IC50 values against human cancer cell lines like HepG-2 and MCF-7 have been reported in the low micromolar range for some pyridine derivatives. | [5] |

Experimental Workflow for Pyridone Synthesis

Caption: Workflow for the synthesis of functionalized pyridones.

Conclusion

The protocols described provide a robust framework for the synthesis of diverse libraries of 4H-pyran and pyridone heterocycles using this compound. These methods are characterized by their operational simplicity, use of readily available starting materials, and potential for generating compounds with interesting biological profiles for further investigation in drug discovery programs. The presented data on analogous compounds suggest that the synthesized heterocycles are promising candidates for antimicrobial and anticancer screening.

References

- 1. growingscience.com [growingscience.com]

- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 3. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 3-Amino-3-oxopropanoate as a Versatile Building Block for Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyrimidines utilizing ethyl 3-amino-3-oxopropanoate as a key building block. Pyrimidines are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their roles as anticancer, antiviral, and antimicrobial agents. The protocols outlined below describe common cyclocondensation reactions to yield the corresponding pyrimidine derivatives.

Introduction

This compound, a derivative of malonamide, is a versatile C3 synthon for constructing the pyrimidine ring. The presence of an amide and an ester group allows for cyclocondensation reactions with various N-C-N reagents, such as ureas, thioureas, and amidines, to form the six-membered diazine ring system. This approach provides a direct and efficient pathway to a variety of substituted pyrimidines, which are foundational structures in numerous biologically active compounds and are integral components of DNA and RNA.[1][2][3] The Biginelli reaction, a well-known multi-component reaction, traditionally uses a β-dicarbonyl compound, an aldehyde, and urea or thiourea to synthesize dihydropyrimidinones, and similar principles can be applied here.[4][5][6][7]

General Reaction Scheme

The fundamental principle for the synthesis of pyrimidines from this compound involves the condensation of this three-carbon fragment with a compound containing an N-C-N unit. This type of reaction is one of the most widely used methods for constructing the pyrimidine ring from non-heterocyclic precursors.[1]

Caption: General reaction scheme for pyrimidine synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives (Biginelli-type Reaction)

This protocol describes a one-pot synthesis of dihydropyrimidinones, which are valuable in the pharmaceutical industry.[4] This reaction is an acid-catalyzed, three-component reaction between a β-ketoester (or equivalent), an aldehyde, and urea.[7]

Reaction: this compound + Aromatic Aldehyde + Urea → 4-Aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Urea

-

Ethanol

-

Catalyst (e.g., Hydrochloric acid, Boric acid, or a Lewis acid like Tris(pentafluorophenyl)borane)[8]

-

Deionized water

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol.

-

Add a catalytic amount of the acid catalyst (e.g., 1 mol% of B(C6F5)3 or a few drops of concentrated HCl).[8]

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-